molecular formula C40H84BrN B14610890 N-Butyl-N,N-didodecyldodecan-1-aminium bromide CAS No. 58495-71-9

N-Butyl-N,N-didodecyldodecan-1-aminium bromide

Cat. No.: B14610890
CAS No.: 58495-71-9
M. Wt: 659.0 g/mol
InChI Key: PFYDLNSVRWPLQU-UHFFFAOYSA-M
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Description

N-Butyl-N,N-didodecyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is characterized by a long hydrophobic tail and a positively charged nitrogen atom, making it effective in reducing surface tension in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N,N-didodecyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecyldodecan-1-amine with butyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through filtration and drying processes. The purity of the final product is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N,N-didodecyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound are often other quaternary ammonium salts or complexes with different anions. These products retain the surfactant properties of the parent compound .

Mechanism of Action

The mechanism of action of N-Butyl-N,N-didodecyldodecan-1-aminium bromide involves its interaction with lipid bilayers and proteins. The long hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. The positively charged nitrogen atom interacts with negatively charged components of cell membranes, leading to cell lysis and antimicrobial effects .

Properties

CAS No.

58495-71-9

Molecular Formula

C40H84BrN

Molecular Weight

659.0 g/mol

IUPAC Name

butyl(tridodecyl)azanium;bromide

InChI

InChI=1S/C40H84N.BrH/c1-5-9-13-16-19-22-25-28-31-34-38-41(37-12-8-4,39-35-32-29-26-23-20-17-14-10-6-2)40-36-33-30-27-24-21-18-15-11-7-3;/h5-40H2,1-4H3;1H/q+1;/p-1

InChI Key

PFYDLNSVRWPLQU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]

Origin of Product

United States

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